molecular formula C11H11N3O2 B3135445 1-(4-methylbenzyl)-4-nitro-1H-pyrazole CAS No. 400877-60-3

1-(4-methylbenzyl)-4-nitro-1H-pyrazole

Cat. No.: B3135445
CAS No.: 400877-60-3
M. Wt: 217.22 g/mol
InChI Key: LWRGNXGRIFXGAI-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-4-nitro-1H-pyrazole ( 400877-60-3) is a nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry research. It serves as a versatile synthetic intermediate and building block for the development of novel bioactive molecules. The compound features a pyrazole core, a privileged scaffold in drug discovery known to impart a wide spectrum of pharmacological activities . The 4-nitro group on the heterocyclic ring offers a reactive handle for further chemical modifications, allowing researchers to access a diverse array of more complex derivatives . Pyrazole derivatives are extensively investigated for their potential applications as anti-inflammatory, antimicrobial, anticancer, and antiviral agents . This specific derivative, with its benzyl substituent, is a valuable precursor in synthesizing compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)7-13-8-11(6-12-13)14(15)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRGNXGRIFXGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245864
Record name 1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole
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Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400877-60-3
Record name 1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400877-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Methylbenzyl 4 Nitro 1h Pyrazole and Analogous N Benzyl 4 Nitro 1h Pyrazole Systems

Historical Context of Pyrazole (B372694) Synthesis Relevant to Nitro-Derivatives

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a substituted pyrazole by reacting a β-diketone with a hydrazine (B178648) derivative. wikipedia.orgmdpi.comnih.gov This cyclocondensation reaction, now famously known as the Knorr pyrazole synthesis, remains a cornerstone for creating the pyrazole ring. mdpi.com A few years later, in 1898, Hans von Pechmann developed another classical method by synthesizing the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

These early methods laid the groundwork for accessing a vast array of pyrazole derivatives. The relevance of these foundational syntheses to nitro-derivatives lies in their adaptability. The Knorr synthesis, for example, by allowing for the use of variously substituted 1,3-dicarbonyl compounds and hydrazines, provides an entry point to pyrazole rings that can either be nitrated post-synthesis or built from precursors already containing a nitro group. mdpi.comnih.gov The development of pyrazole chemistry has been significant, leading to its incorporation in pharmaceuticals, agrochemicals, and materials science. globalresearchonline.net

General Approaches to the Formation of 4-Nitro-1H-pyrazole Scaffolds

The synthesis of the 4-nitro-1H-pyrazole core is a critical step in producing the target compound. This can be achieved through two primary strategies: direct nitration of a pre-formed pyrazole ring or by constructing the ring using a building block that already contains the nitro group.

Nitration of Pyrazole and its Derivatives

The direct introduction of a nitro group onto the C4 position of the pyrazole ring is a common and effective method. This electrophilic aromatic substitution is typically performed using strong nitrating agents.

A frequently used method is the reaction of pyrazole with a mixture of concentrated nitric acid and concentrated sulfuric acid. guidechem.comgoogle.com While effective, this direct nitration at 90°C for 6 hours has been reported to yield 4-nitropyrazole in a modest 56% yield. guidechem.com To improve upon this, an optimized one-pot, two-step method has been developed. This process first involves reacting pyrazole with concentrated sulfuric acid to form pyrazole sulfate, which is then nitrated with a mixture of fuming nitric acid and fuming sulfuric acid. guidechem.com This optimized procedure can significantly increase the yield to as high as 85%. guidechem.com

Another important route to 4-nitropyrazole involves the rearrangement of N-nitropyrazole (1-nitropyrazole). nih.gov This intermediate can be rearranged to 4-nitropyrazole by treatment with concentrated sulfuric acid. guidechem.comnih.gov The N-nitropyrazole precursor is typically synthesized by nitrating pyrazole with reagents like nitric acid in acetic anhydride. nih.gov

MethodNitrating AgentConditionsYieldReference
Direct NitrationHNO₃ / H₂SO₄90°C, 6 hours56% guidechem.com
RearrangementN-nitropyrazole in H₂SO₄Room TemperatureN/A nih.gov
One-Pot, Two-StepFuming HNO₃ / Fuming H₂SO₄50°C, 1.5 hoursup to 85% guidechem.com
From 4-iodopyrazoleFuming HNO₃ / Zeolite or SilicaTetrahydrofuran (B95107)N/A guidechem.comnih.gov

Cyclization Reactions for Constructing Nitro-Pyrazole Rings

An alternative to post-synthesis nitration is to build the pyrazole ring from precursors where the nitro group is already incorporated. This approach offers control over the position of the nitro group, avoiding issues with regioselectivity that can arise during direct nitration of substituted pyrazoles.

One historical example involves the reaction of a substituted hydrazine, such as phenylhydrazine, with nitromalonaldehyde (B3023284) to directly produce 1-phenyl-4-nitropyrazole. google.com This demonstrates the principle of using a nitro-containing three-carbon unit to construct the ring.

More modern methods have expanded on this concept. A versatile, one-pot, and regioselective synthesis involves the Michael-type addition of N-monosubstituted hydrazones to nitroolefins. orgsyn.org This reaction proceeds through a cycloadduct intermediate that aromatizes to form the substituted pyrazole. nih.gov For instance, reacting a hydrazone with a β-nitrostyrene derivative in a protic solvent like methanol (B129727) leads to the clean formation of the corresponding pyrazole. orgsyn.org Another synthetic route involves heating 4-nitro-5-hydroxypyridazones in an inert solvent, which causes a rearrangement and loss of carbon dioxide to yield the 4-nitropyrazole derivative. google.com

Strategies for N-Alkylation with Benzyl (B1604629) Moieties (e.g., 4-Methylbenzyl)

Once the 4-nitro-1H-pyrazole scaffold is obtained, the final step is the introduction of the 4-methylbenzyl group at the N1 position. This is typically accomplished via N-alkylation reactions.

Nucleophilic Substitution Reactions for N1-Functionalization

The most conventional method for N-alkylation of pyrazoles involves a nucleophilic substitution reaction. semanticscholar.org The pyrazole nitrogen is first deprotonated using a base to form a pyrazolate anion, which then acts as a nucleophile. This anion subsequently attacks an electrophilic benzyl species, such as 4-methylbenzyl bromide or chloride, to form the N-C bond. semanticscholar.org The choice of base and solvent is crucial for the reaction's success, with common systems including potassium carbonate or sodium hydride in aprotic polar solvents like N,N-dimethylformamide (DMF). nih.gov

Phase-transfer catalysis offers a convenient alternative, allowing the reaction to be performed under milder conditions, sometimes even without a solvent. researchgate.net In this method, a catalyst like tetrabutylammonium (B224687) bromide facilitates the transfer of the pyrazolate anion into an organic phase to react with the alkyl halide.

More recently, acid-catalyzed methods have been developed that avoid the need for strong bases. semanticscholar.org For example, pyrazoles can be N-alkylated using benzylic trichloroacetimidates as the electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.orgmdpi.com

MethodAlkylating AgentCatalyst/BaseKey FeaturesReference
Classical Nucleophilic SubstitutionAlkyl Halide (e.g., 4-methylbenzyl bromide)Strong Base (e.g., NaH, K₂CO₃)Requires deprotonation of pyrazole NH. nih.govsemanticscholar.org
Phase Transfer CatalysisAlkyl HalidePhase Transfer Catalyst (e.g., TBAB)Milder conditions, can be solvent-free. researchgate.net
Acid-Catalyzed AlkylationTrichloroacetimidateBrønsted Acid (e.g., CSA)Avoids strong bases; good for sensitive substrates. semanticscholar.orgmdpi.com
Michael AdditionMichael AcceptorCatalyst-freeHighly regioselective for N1 position. nih.gov

One-Pot Multicomponent Reactions Incorporating N-Benzyl Substituents

Multicomponent reactions (MCRs), where multiple starting materials react in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. While a specific one-pot synthesis for 1-(4-methylbenzyl)-4-nitro-1H-pyrazole is not extensively detailed, the principles have been applied to analogous systems.

For example, a one-pot, regioselective synthesis of highly functionalized pyrazoles involves the sequential condensation of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines. researchgate.net Similarly, the reaction between hydrazones and nitroolefins to form pyrazoles can be performed as a one-pot procedure where the hydrazone is formed in situ from a hydrazine (e.g., benzylhydrazine) and an aldehyde, followed by the addition of the nitroolefin. orgsyn.org This strategy directly incorporates the N-benzyl substituent from the start, streamlining the synthetic process. These examples highlight the potential for developing a dedicated one-pot reaction for the target compound by carefully selecting precursors like 4-methylbenzylhydrazine and a suitable three-carbon synthon containing a nitro group.

Regioselective Synthesis of this compound

The synthesis of this compound, a specifically substituted N-benzyl-4-nitropyrazole, requires careful control of the reaction to ensure the desired regioselectivity. The pyrazole ring has two nitrogen atoms, and in the case of unsymmetrically substituted pyrazoles, alkylation can lead to a mixture of N1 and N2 isomers. Achieving selectivity for the N1 position is paramount for the synthesis of the target compound.

Control of Substitution Patterns on the Pyrazole Ring

The regioselectivity of N-alkylation of pyrazoles is influenced by a combination of steric and electronic factors of both the pyrazole ring and the alkylating agent. beilstein-journals.org For 4-nitropyrazole, the electron-withdrawing nitro group at the C4 position significantly influences the acidity of the N-H proton and the nucleophilicity of the two nitrogen atoms.

Generally, in the N-alkylation of substituted pyrazoles, the less sterically hindered nitrogen atom is favored. mdpi.com For a 4-substituted pyrazole, the steric hindrance at N1 and N2 is comparable. Therefore, electronic effects play a more dominant role. The regioselectivity can often be controlled by the choice of reaction conditions, such as the base and solvent. acs.org Studies on 3-substituted pyrazoles have shown that using a combination of potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO) can achieve regioselective N1-alkylation. acs.orgresearchgate.net This is attributed to the specific interactions between the pyrazole anion, the cation of the base, and the solvent.

In the case of 4-nitropyrazole, the N-H proton is more acidic, facilitating deprotonation. The resulting pyrazolate anion's negative charge distribution is influenced by the nitro group. Computational studies have been used to justify the regioselectivity in such reactions. acs.orgresearchgate.net For the synthesis of this compound, achieving the N1-substitution is the desired outcome.

Specific Reaction Conditions and Reagents for N1-Benzyl-4-nitropyrazole Formation

The formation of N1-benzyl-4-nitropyrazoles is typically achieved through the N-alkylation of 4-nitropyrazole with a benzyl halide. The reaction of 4-nitropyrazole with an appropriate benzylating agent, such as 4-methylbenzyl chloride or bromide, in the presence of a base is a common strategy.

Several methods have been reported for the N-alkylation of pyrazoles that can be applied to the synthesis of this compound. One common method involves the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). nih.gov NaH acts as a strong base to deprotonate the pyrazole, forming the corresponding sodium salt, which then reacts with the benzyl halide. Another effective system is the use of potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or DMSO. nih.gov

A study on the N-alkylation of 3-substituted pyrazoles demonstrated that K2CO3 in DMSO provides excellent regioselectivity for the N1 isomer. acs.org This method is advantageous as it avoids the use of highly reactive and hazardous reagents like sodium hydride. While specific conditions for this compound are not extensively detailed in the reviewed literature, analogous syntheses of N-alkylated nitropyrazoles provide a reliable framework. For instance, 1-methyl-4-nitropyrazole has been synthesized by reacting 4-nitropyrazole with iodomethane (B122720) in the presence of sodium hydride in THF. nih.gov

Table 1: General Reaction Conditions for N-Alkylation of 4-Nitropyrazole Analogues
BaseSolventAlkylating AgentTemperatureReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)IodomethaneRoom Temperature nih.gov
Potassium Carbonate (K2CO3)Dimethyl Sulfoxide (DMSO)Generic Alkyl/Aryl HalidesNot Specified acs.orgresearchgate.net
Sodium Hydride (NaH)Tetrahydrofuran (THF)Generic Alkyl BromideNot Specified beilstein-journals.org

Advanced Synthetic Techniques for this compound Analogues

To improve the efficiency, yield, and environmental friendliness of the synthesis of this compound and its analogues, advanced synthetic techniques have been explored. These methods often offer advantages over traditional synthetic routes, such as shorter reaction times and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. dergipark.org.tr The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.net For the synthesis of pyrazole derivatives, microwave-assisted methods have been successfully employed. dergipark.org.trresearchgate.netscielo.br

Solvent-free microwave-assisted synthesis is a particularly attractive green chemistry approach. mdpi.comnih.gov In the context of N-alkylation, the reaction of a pyrazole with an alkyl halide can be carried out in the absence of a solvent, often with a solid support or a catalyst. One study found that the use of sodium hydrogen carbonate under solvent-free conditions with microwave irradiation is an excellent method for N-alkylating pyrazoles, providing good yields and avoiding side reactions. researchgate.net This approach could be readily adapted for the synthesis of this compound.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives
MethodReaction TimeYieldConditionsReference
Conventional HeatingHoursModerate to GoodReflux in solvent researchgate.net
Microwave-AssistedMinutesGood to ExcellentSolvent-free or in solvent dergipark.org.trresearchgate.net
Microwave-Assisted (Solvent-Free)~1 minuteCompetitiveNeat reaction mixture nih.gov

Solvent-Free and Green Chemistry Approaches

In addition to microwave-assisted solvent-free methods, other green chemistry approaches are being developed for the synthesis of pyrazole derivatives. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. The use of recyclable catalysts, such as nano-catalysts, is one such approach. pharmacophorejournal.com

For the synthesis of pyrazoles, a study reported the use of a ZnO nano-catalyst under solvent-free microwave conditions, which resulted in high yields and short reaction times. pharmacophorejournal.compharmacophorejournal.com While this was demonstrated for the synthesis of the pyrazole ring itself, the principles of using nano-catalysis and solvent-free conditions can be extended to the functionalization of the pyrazole ring, such as N-alkylation. Another green approach involves the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400). researchgate.net

Catalytic Methods (e.g., Copper-catalyzed C-H activation for selenation of 4-nitropyrazoles)

Catalytic methods, particularly those involving C-H activation, offer a highly efficient and atom-economical way to functionalize heterocyclic compounds. For 4-nitropyrazoles, transition-metal-catalyzed C-H activation provides a direct route to introduce various substituents onto the pyrazole ring. nih.govresearchgate.net

A notable example is the copper-catalyzed direct C-H arylselenation of N-alkylated 4-nitropyrazoles. nih.govrsc.org This one-pot protocol utilizes elemental selenium and aryl iodides to introduce an arylseleno group at the C5 position of the pyrazole ring. helsinki.fi The presence of the nitro group at C4 is crucial for this C-H activation. nih.gov This method allows for the synthesis of a variety of unsymmetrical heteroaryl selenides. nih.govhelsinki.fi While this specific example details selenation, it highlights the potential of copper-catalyzed C-H activation for the selective functionalization of N-benzyl-4-nitropyrazole systems, opening avenues for the synthesis of novel analogues of this compound with diverse functionalities. The general approach involves the reaction of an N-substituted 4-nitropyrazole with selenium powder and an aryl iodide in the presence of a copper catalyst and a base in a solvent like DMSO. helsinki.fi

Table 3: Copper-Catalyzed C-H Arylselenation of an N-Substituted 4-Nitropyrazole
CatalystSelenium SourceAryl SourceBaseSolventYieldReference
CuBrElemental Selenium4-IodotolueneK2CO3DMSO38% helsinki.fi

In Vitro Biological Activities of 4 Nitropyrazole Derivatives, with Specific Reference to N Benzyl Substitution Patterns Relevant to 1 4 Methylbenzyl 4 Nitro 1h Pyrazole

In Vitro Antimicrobial Efficacy

The antimicrobial potential of 4-nitropyrazole derivatives and related N-benzyl substituted compounds has been evaluated against a wide range of pathogenic microorganisms, including bacteria, fungi, and parasites. These studies have revealed promising activity, suggesting that this chemical class could serve as a foundation for the development of new antimicrobial agents.

Antibacterial Activity (Gram-positive and Gram-negative)

N-benzyl-4-nitropyrazole derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of a nitro group at the C4 position of the pyrazole (B372694) ring, in combination with various substitutions on the N-benzyl moiety, has been shown to influence the antibacterial spectrum and potency.

Research has shown that certain pyrazole derivatives exhibit significant inhibitory effects on the growth of pathogenic bacteria. For instance, some synthesized pyrazole derivatives have shown potent activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Streptococcus epidermidis. nih.gov In some cases, the minimum inhibitory concentration (MIC) of these compounds was found to be as low as 0.25 μg/mL. nih.gov The antibacterial efficacy of pyrazole derivatives is often compared to standard antibiotics like ciprofloxacin (B1669076) to gauge their potential. nih.gov

Furthermore, pyrazole-containing antibiotics such as cefoselis (B1662153) and ceftolozane (B606591) are already approved for treating bacterial infections, highlighting the therapeutic viability of this heterocyclic core. nih.gov These antibiotics are effective against a broad spectrum of bacteria, including drug-resistant strains. nih.gov The mechanism of action for some pyrazole derivatives has been suggested to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.govnih.gov

The following table summarizes the in vitro antibacterial activity of selected pyrazole derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainActivity/MIC ValueReference
Pyrazole Derivative 3Escherichia coli (Gram-negative)MIC: 0.25 μg/mL nih.gov
Pyrazole Derivative 4Streptococcus epidermidis (Gram-positive)MIC: 0.25 μg/mL nih.gov
Thiazolidinone-clubbed pyrazolesEscherichia coli (Gram-negative)MIC: 16 μg/mL nih.gov
Imidazo-pyridine substituted pyrazolesGram-positive and Gram-negative strainsMBC <1 μg/mL nih.gov
Pyrazolo-thiazolin-4-one derivativesGram-negative bacteriaMIC: 0.43–0.98 μg/mL nih.gov
Pyrazolo-thiazolin-4-one derivativesGram-positive bacteriaMIC: 0.95–0.98 μg/mL nih.gov
4-Benzyl-piperazinyl-s-triazine derivativesBacillus subtilis, Staphylococcus aureusComparable to streptomycin researchgate.net
Benzyl (B1604629) bromide derivativesGram-positive bacteriaInhibition zones: 10–17 mm nih.gov

Antifungal Activity

In addition to their antibacterial properties, 4-nitropyrazole derivatives have also been investigated for their efficacy against various fungal pathogens. The structural features of these compounds, including the N-benzyl substitution, play a crucial role in their antifungal action.

Studies have demonstrated that certain pyrazole derivatives exhibit significant antifungal activity against a range of fungi, including Aspergillus niger and various Candida species. nih.govchemistryjournal.net For example, one pyrazole derivative showed a high level of activity against Aspergillus niger with a MIC of 1 μg/mL, which is comparable to the standard antifungal drug clotrimazole. nih.gov The antifungal screening of these compounds is often performed using methods like the disc diffusion method to determine the zone of inhibition. nih.gov

N-benzyl substitution has been specifically implicated in the antifungal activity of related heterocyclic compounds. For instance, N-benzyl derivatives of nitroheteroaryl-1,3,4-thiadiazoles have been evaluated against Aspergillus fumigatus. researchgate.net These studies have shown that such compounds can inhibit fungal growth and cause morphological changes to the fungal hyphae. researchgate.net

The table below presents findings on the in vitro antifungal activity of relevant pyrazole and N-benzyl derivatives.

Compound/DerivativeFungal StrainActivity/MIC ValueReference
Pyrazole Derivative 2Aspergillus nigerMIC: 1 μg/mL nih.gov
1,2,3-Triazole derivativesCandida albicans, Aspergillus nigerPotent activity chemistryjournal.net
Nitroheteroaryl-1,3,4-thiadiazole with N-benzyl moietyAspergillus fumigatusInhibition at 25-3200 μM researchgate.net
Benzyl bromide derivativesCandida albicans, Candida kruseiInhibition zones: 9–35 mm nih.gov
N-(4-Halobenzyl)amidesCandida krusei, Candida parapsilosisMIC: 7.8-250 µg/mL mdpi.com

Antiparasitic Activity

The exploration of pyrazole derivatives has extended to their potential application against various parasites. While direct studies on 1-(4-methylbenzyl)-4-nitro-1H-pyrazole are limited, research on related imidazole (B134444) and other heterocyclic derivatives provides insights into the potential antiparasitic action of this class of compounds.

Imidazole derivatives have been shown to restrict the growth of parasites like Toxoplasma gondii in a dose-dependent manner. researchgate.netnih.gov The mechanism of action is thought to involve the induction of oxidative stress within the parasite. researchgate.netnih.gov Additionally, metal complexes of various organic compounds have demonstrated broad-spectrum antiparasitic activity against pathogens such as Leishmania donovani, Trypanosoma cruzi, and Schistosoma mansoni. nih.gov

In Vitro Antiproliferative and Anticancer Assessments (Cell-based assays)

The potential of 4-nitropyrazole derivatives as anticancer agents has been a significant area of investigation. These compounds have been subjected to numerous cell-based assays to determine their cytotoxic effects on various cancer cell lines and to elucidate their mechanisms of action.

Cytotoxic Activity Against Various Cancer Cell Lines

A number of studies have reported the cytotoxic activity of pyrazole derivatives against a range of human cancer cell lines. These compounds have demonstrated the ability to inhibit the growth of cancer cells, often with IC50 values in the micromolar range.

For example, 3-nitropyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine derivatives have shown cytotoxic effects on colon (HT29 and HCT-8), breast (MCF7), and lung (A549) carcinoma cells. nih.gov Similarly, other pyrazole derivatives have been found to be effective in inhibiting the growth of human lung adenocarcinoma cells (A549). nih.gov The cytotoxic potential of these compounds is often compared to standard anticancer drugs like etoposide. nih.gov

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineActivity/IC50 ValueReference
3-Nitropyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine derivativesHT29, HCT-8, MCF7, A549IC50 in micromolar range nih.gov
Pyrazole Derivative 2A549 (Lung)EC50: 220.20 µM nih.gov
N-alkyl-nitroimidazole compoundsMDA-MB-231 (Breast), A549 (Lung)Showed cytotoxic activity openmedicinalchemistryjournal.com
Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivativesPC-3 (Prostate), MCF-7 (Breast), H460 (Lung), Colo205 (Colorectal)Significant cytotoxic activity researchgate.net
Pyrazole-4-sulfonamide derivativesU937 (Leukemia)Showed antiproliferative activity nih.gov

Mechanistic Exploration of Antiproliferative Action (e.g., enzyme inhibition)

To understand the basis of their antiproliferative effects, researchers have investigated the molecular mechanisms of action of pyrazole derivatives. These studies have pointed towards the inhibition of key enzymes and cellular processes involved in cancer cell growth and survival.

One proposed mechanism is the direct or indirect inhibition of DNA synthesis. nih.gov Cell cycle analysis has shown that some pyrazole derivatives can cause an accumulation of cells in specific phases of the cell cycle, such as the S phase or G0/G1 phase, which is indicative of interference with DNA replication. nih.gov

Another important target for pyrazole derivatives is tubulin polymerization. Certain pyrimidinyl pyrazole derivatives have been found to inhibit tubulin polymerization and bind to the colchicine (B1669291) site on tubulin, thereby disrupting the formation of microtubules, which are essential for cell division. nih.gov

Inhibition of histone deacetylases (HDACs) is another mechanism through which some complex molecules containing heterocyclic rings exert their anticancer effects. nih.gov HDAC inhibitors can induce cancer cell cycle arrest and cell death. nih.gov Furthermore, pyrazole derivatives have been investigated as inhibitors of other enzymes crucial for cancer progression, such as aminopeptidase (B13392206) N, which is involved in tumor invasion and metastasis. researchgate.net

In Vitro Anti-inflammatory Mechanisms

Derivatives of 4-nitropyrazole bearing N-benzyl substitutions are subjects of research for their potential to modulate inflammatory pathways. The anti-inflammatory effects of pyrazole compounds are often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.

One of the primary mechanisms of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins. rsc.orgnih.gov Some pyrazole-pyridazine hybrids have demonstrated potent and selective inhibition of COX-2, with IC50 values in the low micromolar range. rsc.org For instance, certain trimethoxy-substituted pyrazole–pyridazine hybrids have shown higher COX-2 inhibitory activity (IC50 values of 1.15 µM and 1.50 µM) than the standard drug celecoxib. rsc.org

In addition to COX inhibition, some pyrazole analogues exhibit dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.govmdpi.combiorxiv.org The 5-LOX pathway is responsible for the production of leukotrienes, another class of inflammatory mediators. A study on new thiophene (B33073) derivatives featuring a pyrazole moiety identified a compound with an IC50 value of 5.45 µM for COX-2 and 4.33 µM for 5-LOX. nih.gov

Furthermore, the anti-inflammatory properties of pyrazole derivatives extend to the modulation of pro-inflammatory cytokines and mediators. Certain pyrazole-pyridazine hybrids have been shown to significantly inhibit the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), prostaglandin (B15479496) E2 (PGE-2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. rsc.org Another study highlighted a class of pyrazole derivatives that potently inhibited superoxide (B77818) anion generation in human neutrophils, with IC50 values as low as 9.06 nM, suggesting a role in mitigating neutrophil-driven inflammation. nih.govbohrium.com

Table 1: In Vitro Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound Type Target IC50 Value (µM) Cell Line/Assay
Pyrazole-pyridazine hybrid (Trimethoxy-substituted) COX-2 1.15 In vitro enzyme assay
Pyrazole-pyridazine hybrid (Trimethoxy-substituted) COX-2 1.50 In vitro enzyme assay
Thiophene-pyrazole hybrid COX-2 5.45 In vitro enzyme assay
Thiophene-pyrazole hybrid 5-LOX 4.33 In vitro enzyme assay
Pyrazole derivative Superoxide anion generation 0.00906 Human neutrophils

In Vitro Antiviral Spectrum

The structural diversity of N-substituted 4-nitropyrazoles makes them promising candidates for the development of novel antiviral agents. Research has demonstrated the in vitro efficacy of various pyrazole derivatives against a range of both RNA and DNA viruses. nih.govnih.gov

In the realm of RNA viruses, certain pyrazole-based compounds have shown activity against members of the Picornaviridae family. For example, some benzotriazole-dicarboxamide derivatives containing a pyrazole moiety were active against Coxsackievirus B5 and Poliovirus-1. frontiersin.org Specifically, against Coxsackievirus B5, some of these compounds exhibited EC50 values as low as 5.5 µM and 6.9 µM. nih.gov The antiviral activity of pyrazole derivatives has also been reported against Influenza A virus, another significant RNA virus. researchgate.net

While much of the detailed research has focused on RNA viruses, the general antiviral potential of pyrazole derivatives extends to DNA viruses as well. However, specific data on the in vitro antiviral spectrum of this compound against a broad panel of viruses is still an area of active investigation. The mechanism of antiviral action for these compounds can vary, from inhibiting viral entry and replication to modulating host-cell factors that are essential for the viral life cycle. nih.gov

Table 2: In Vitro Antiviral Activity of Selected Pyrazole-based Compounds

Compound Type Virus EC50 Value (µM)
Benzotriazole-dicarboxamide derivative Coxsackievirus B5 5.5
Benzotriazole-dicarboxamide derivative Coxsackievirus B5 6.9
Benzotriazole-dicarboxamide derivative Poliovirus-1 17.5
Benzotriazole-dicarboxamide derivative Poliovirus-1 20.5

Enzyme Inhibitory Profiles (e.g., Kinase inhibition, ACE inhibitors)

The pyrazole scaffold is a well-established pharmacophore for the design of various enzyme inhibitors, including kinase inhibitors and angiotensin-converting enzyme (ACE) inhibitors. The specific substitution patterns on the pyrazole ring, such as the N-benzyl group, play a crucial role in determining the potency and selectivity of these inhibitors.

Kinase Inhibition: A significant number of pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov For instance, the pyrazol-4-yl urea (B33335) derivative AT9283 is a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases (IC50 = 3 nM and 3 nM, respectively). acs.org It also inhibits other kinases such as JAK2 (IC50 = 1.2 nM) and Abl (T315I) (IC50 = 4 nM). acs.org Other pyrazole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), with some compounds exhibiting IC50 values in the nanomolar range against CDK2 and CDK5. nih.gov Furthermore, pyrazole-based compounds have been developed as inhibitors of fibroblast growth factor receptor (FGFR) and apoptosis signal-regulating kinase 1 (ASK1). nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition: Pyrazole derivatives have also been investigated for their potential to inhibit ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. nih.govnih.govscienceopen.com A study on a series of pyrazole derivatives identified a compound with an IC50 value of 0.213 mM for ACE inhibition. nih.govresearchgate.net The structural features of these pyrazoles allow them to interact with the active site of the enzyme, leading to its inhibition.

Other Enzyme Inhibition: Beyond kinases and ACE, pyrazole derivatives have been shown to inhibit other enzymes. For example, certain pyrazole compounds have been reported to inhibit phosphodiesterase 4 (PDE4), with some derivatives displaying IC50 values in the nanomolar range against PDE4B1 and PDE4D2. nih.govbohrium.com Additionally, a pyrazole derivative produced from a chalcone (B49325) and (4-nitrophenyl) hydrazine (B178648) showed a 50% inhibitory effect on α-amylase. ajchem-a.com

Table 3: Enzyme Inhibitory Profiles of Selected Pyrazole Derivatives

Compound/Derivative Target Enzyme IC50 Value
AT9283 Aurora A Kinase 3 nM
AT9283 Aurora B Kinase 3 nM
AT9283 JAK2 1.2 nM
AT9283 Abl (T315I) 4 nM
Pyrazole derivative CDK2 24 nM
Pyrazole derivative CDK5 23 nM
Pyrazole derivative ACE 213 µM
Pyrazole derivative PDE4B1 83% inhibition at 10 µM
Pyrazole derivative PDE4D2 85% inhibition at 10 µM
Pyrazole derivative α-amylase 50% inhibition

Antioxidant Activity in Cell-Free Systems or In Vitro Assays

The capacity of N-benzyl substituted 4-nitropyrazoles to counteract oxidative stress is an area of significant interest. The antioxidant potential of pyrazole derivatives is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. Commonly used cell-free assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. ijpsonline.come3s-conferences.orgresearchgate.netresearchgate.netsemanticscholar.org

Studies on various pyrazole derivatives have demonstrated their antioxidant capabilities. For instance, in a DPPH scavenging assay, some dipeptide-carboxamide motifs bearing a pyrazole group exhibited excellent percentage inhibition of 85.00% and 88.78% at a concentration of 25 mg/mL. researchgate.net The antioxidant activity is often influenced by the nature and position of substituents on the pyrazole ring and the N-benzyl moiety. Electron-donating groups can enhance the radical scavenging capacity of the molecule.

Table 4: In Vitro Antioxidant Activity of Selected Pyrazole Derivatives

Compound Type Assay Activity
Dipeptide-carboxamide with pyrazole DPPH 85.00% inhibition at 25 mg/mL
Dipeptide-carboxamide with pyrazole DPPH 88.78% inhibition at 25 mg/mL
Isoxazole derivative (related azole) DPPH IC50 = 32.28 µM
Isoxazole derivative (related azole) DPPH IC50 = 37.57 µM
Isoxazole derivative (related azole) 5-LOX Inhibition IC50 = 8.47 µM

Mechanistic Investigations of 1 4 Methylbenzyl 4 Nitro 1h Pyrazole and Its Bioactive Analogues at the Molecular Level in Vitro

Target Identification and Validation through Biochemical Assays

Identifying the specific molecular targets of a compound is a foundational step in understanding its mechanism of action. For 1-(4-methylbenzyl)-4-nitro-1H-pyrazole, potential targets can be inferred from biochemical assays conducted on structurally similar molecules. A prominent area of investigation for pyrazole (B372694) derivatives is their activity as kinase inhibitors. nih.govresearchgate.net

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Several pyrazole-containing compounds have been identified as potent inhibitors of various kinases. For instance, a study on 1-benzyl-1H-pyrazole derivatives identified Receptor Interacting Protein 1 (RIP1) kinase as a key target. nih.gov RIP1 kinase is involved in necroptosis, a form of programmed necrosis, and its inhibition is a potential therapeutic strategy for diseases involving necrotic cell death. nih.gov In a structural optimization study, the parent compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole was modified to enhance its inhibitory activity against RIP1 kinase, leading to the discovery of more potent derivatives. nih.gov

Furthermore, other classes of pyrazole derivatives have been shown to target kinases crucial for cell cycle progression and survival, such as Cyclin-Dependent Kinases (CDKs) and Protein Kinase B (AKT). nih.govnih.gov For example, novel pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against CDK2 and CDK9. mdpi.com Similarly, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to inhibit AKT2/PKBβ, a key node in oncogenic signaling pathways in glioma. nih.gov These findings suggest that this compound may also function by inhibiting one or more protein kinases involved in cancer cell proliferation and survival.

Table 1: Inhibitory Activity of Bioactive Pyrazole Analogues against Kinase Targets

Compound ClassTarget KinaseAssay MethodKey Finding (IC₅₀/K_d)
1-Benzyl-1H-pyrazole derivativesRIP1 KinaseKinase binding assayK_d_ = 0.078 µM for a potent analogue (4b) nih.gov
Pyrazolo[3,4-b]pyridinesCDK2In vitro kinase assayIC₅₀ = 0.460 µM for compound 14g mdpi.com
Pyrazolo[3,4-b]pyridinesCDK9In vitro kinase assayIC₅₀ = 0.262 µM for compound 9a mdpi.com
N-(4-chlorophenyl) pyrano[2,3-c]pyrazolesAKT2/PKBβIn vitro kinase assayLow micromolar activity for compound 4j nih.gov
1,3,4-TriarylpyrazolesEGFR, AKT1, BRAFRadiometric/ADP-Glo assay>94% inhibition at 100 µM for compound 6 nih.gov

Structure-Activity Relationship (SAR) Studies for N-Benzyl-4-nitropyrazole Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For N-benzyl-4-nitropyrazole derivatives, SAR investigations have provided insights into how specific structural modifications influence their biological activity.

The substitution pattern on the N-benzyl group is a critical determinant of activity. In the context of RIP1 kinase inhibition, modifications to the benzyl (B1604629) ring of 1-benzyl-3-nitro-1H-pyrazoles led to significant changes in potency. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the benzyl moiety for effective interaction with the target's binding site. Similarly, studies on other N-substituted pyrazoles have shown that apolar moieties, such as aryl or benzyl rings, on the substituent can lead to more potent compounds compared to those with more polar groups. frontiersin.org

The pyrazole core itself and its substituents also play a crucial role. For instance, the presence of a nitro group at the 4-position of the pyrazole ring is a common feature in some bioactive derivatives. nih.gov The position and nature of other substituents on the pyrazole ring can also modulate activity. In a study of meprin α and β inhibitors, the introduction of different lipophilic moieties at the N1-position of a 3,5-diphenylpyrazole (B73989) core, including a benzyl group, was explored, revealing that such substitutions can influence binding affinity. nih.gov

Table 2: Structure-Activity Relationship Trends in N-Benzyl Pyrazole Analogues

Base ScaffoldPosition of VariationModificationEffect on Activity
1-Benzyl-3-nitro-1H-pyrazoleBenzyl RingIntroduction of chloro substituentsModulates RIP1 kinase inhibitory potency nih.gov
3,5-DiphenylpyrazoleN1-PositionAddition of a benzyl groupMaintained inhibitory activity against meprins compared to other lipophilic groups nih.gov
PhenyldihydropyrazolonesN-SubstituentApolar groups (aryl, benzyl)Generally higher activity compared to polar substituents frontiersin.org
Aryldiazenyl pyrazolesPhenyl RingElectron-withdrawing groups (e.g., nitro)Significantly improved anticancer potential nih.gov

Elucidation of Molecular Pathways and Cellular Effects in In Vitro Models

The ultimate biological effect of a compound is the result of its interaction with molecular targets and the subsequent modulation of cellular pathways. In vitro studies on various cancer cell lines have revealed that pyrazole derivatives can induce cell death and inhibit proliferation through several key mechanisms.

A common cellular effect observed with bioactive pyrazoles is the induction of apoptosis, or programmed cell death. nih.govwaocp.org For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.govwaocp.org This apoptotic response was associated with an increase in reactive oxygen species (ROS) generation and the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.org The 4-nitro group in this compound could also contribute to cytotoxicity through mechanisms involving nitric oxide (NO), as NO has been shown to induce apoptosis in tumor cells through pathways involving p53 accumulation and caspase activation. nih.gov

In addition to apoptosis, cell cycle arrest is another significant mechanism by which pyrazole derivatives exert their anticancer effects. The pyrazole derivative 3f was found to cause cell cycle arrest in the S phase in MDA-MB-468 cells. nih.govwaocp.org Other pyrazolo[3,4-b]pyridine compounds have been shown to arrest the cell cycle by inhibiting CDK2 and/or CDK9. mdpi.com By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. Some pyrazole derivatives have also been reported to induce a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization and is independent of caspases. mdpi.com

Table 3: Cellular Effects of Bioactive Pyrazole Analogues in In Vitro Cancer Models

Compound/Derivative ClassCancer Cell LineCellular EffectMolecular Pathway Implication
1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolesMDA-MB-468 (Breast)Apoptosis, S-phase cell cycle arrestROS generation, Caspase 3 activation nih.govwaocp.org
Pyrazolo[3,4-b]pyridinesHCT-116 (Colon), MCF-7 (Breast)Cell cycle arrest, ApoptosisInhibition of CDK2 and/or CDK9 mdpi.com
N-Alkyl-nitroimidazolesMDA-MB-231 (Breast), A549 (Lung)CytotoxicityStructure-dependent cell killing openmedicinalchemistryjournal.comresearchgate.netscispace.com
Pyrazolo[3,4-h]quinoline derivative (YRL1091)MDA-MB-231, MCF-7 (Breast)Paraptosis, Cytoplasmic vacuolizationROS production, Endoplasmic Reticulum Stress mdpi.com
Aryldiazenyl pyrazolesHCT-116 (Colon)Antiproliferative activityXanthine Oxidase Inhibition nih.gov

Broader Applications and Transformative Research of Nitropyrazole Derivatives

Role in Agrochemical Development (e.g., Herbicides, Insecticides)

Pyrazole (B372694) derivatives are a cornerstone in the development of modern pesticides, with numerous commercial products used as fungicides, insecticides, and herbicides. The introduction of a nitro group onto the pyrazole ring can confer or enhance biological activity, leading to the investigation of nitropyrazoles as potential agrochemicals.

Patents have disclosed the potential of nitropyrazole derivatives in this sector. For instance, novel 1,4-disubstituted-3-nitropyrazoles have been reported to possess herbicidal, as well as antimicrobial and parasiticidal, activity. Similarly, certain substituted pyrazolylpyrazole derivatives have been developed for their use as herbicides, demonstrating efficacy against a range of weeds while maintaining safety for cultivated crops. While specific data on 1-(4-methylbenzyl)-4-nitro-1H-pyrazole is limited in this context, related phenylpyrazole structures are known to be potent insecticides. Fipronil, a prominent commercial insecticide, is a phenylpyrazole that functions by blocking GABA receptors in insects. Interestingly, it has been noted that related derivatives bearing a nitro group instead of fipronil's trifluoromethylsulfinyl group exhibit herbicidal activity.

The research into pyrazole-based agrochemicals is extensive, with structure-activity relationship (SAR) studies guiding the synthesis of new candidates. Modifications at various positions on the pyrazole ring significantly influence the type and extent of biological activity. This ongoing research highlights the potential for discovering new, effective herbicides and insecticides within the broader class of nitropyrazole derivatives.

Below is a table showcasing examples of pyrazole derivatives with noted agrochemical activity.

Compound ClassType of ActivityExample Compound StructureReference
1,4-Disubstituted-3-nitropyrazolesHerbicidal, AntimicrobialGeneric structure with 1-substituent and 4-carbonyl group
PhenylpyrazolesInsecticidalFipronil
Phenylpyrazole DerivativesHerbicidalCompounds with strobilurin moieties
Substituted PyrazolylpyrazolesHerbicidale.g., Pyraflufen-ethyl

Contributions to Dye Chemistry and Fluorescent Materials

The pyrazole ring is a versatile scaffold in the synthesis of chromophores and fluorophores. Pyrazole derivatives are utilized in the creation of azo dyes, which represent the largest class of synthetic colorants used in industries such as textiles and printing. The synthesis typically involves the diazotization of an amino-pyrazole, which is then coupled with various active methylene (B1212753) compounds to produce a range of colors. The resulting pyrazole azo dyes have been investigated for their color properties for potential use in paints and varnishes.

In the realm of fluorescent materials, pyrazole derivatives are noted for their high synthetic versatility, which allows for the fine-tuning of their photophysical properties. They can exhibit high quantum yields, good photostability, and thermostability. However, the nitro group itself is generally known to be a fluorescence quencher due to its strong electron-withdrawing character. Despite this, fluorescent chromophores containing nitro groups have been developed, where the nitro substituent is part of a larger system that facilitates phenomena like intramolecular charge transfer (ICT).

While the primary application of nitropyrazoles has been in other fields, their inherent structure makes them potential intermediates or components in the design of new dyes. The synthesis of novel pyrazole azo dyes from precursors like ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate demonstrates the utility of the functionalized pyrazole core in dye chemistry.

Utility in Material Science and Energetic Compounds (e.g., Propellants, Explosives)

The most extensively researched application of nitropyrazole derivatives is in the field of energetic materials. These compounds are characterized by high heats of formation, high density, and often a favorable balance between performance and stability, making them candidates for explosives, propellants, and pyrotechnics. The presence of multiple nitrogen atoms in the pyrazole ring and the oxygen-rich nitro groups contribute to a high energy content and a more favorable oxygen balance for combustion.

Numerous nitrated pyrazoles have been synthesized and evaluated as potential replacements for traditional explosives like TNT and RDX, aiming for improved performance and lower sensitivity to shock and friction. Simple derivatives such as 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP) are considered foundational compounds in this class, often serving as intermediates for more complex, highly nitrated systems.

Research has progressed to polynitropyrazoles, such as 3,4-dinitropyrazole (DNP) and 3,4,5-trinitro-1H-pyrazole (TNP), as well as their N-alkylated or functionalized derivatives. These compounds often exhibit superior detonation properties and thermal stability compared to mononitropyrazoles. For example, dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole has shown a calculated detonation velocity (8931 m s⁻¹) and pressure (35.9 GPa) superior to RDX. The development of melt-castable explosives is another key area, with compounds like 3,4-DNP gaining attention due to suitable melting points for processing.

The table below compares the energetic properties of several nitropyrazole derivatives with standard explosives.

CompoundDensity (g·cm⁻³)Detonation Velocity (km·s⁻¹)Detonation Pressure (GPa)Reference
TNT (Standard)1.656.9019.0
RDX (Standard)1.828.7534.0
HMX (Standard)1.919.1039.0
3,4-Dinitropyrazole (DNP) 1.768.3229.2
1-Methyl-3,4,5-trinitropyrazole (MTNP) 1.838.5932.5
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole 1.88893135.9

Intermediates in the Synthesis of Complex Heterocyclic Systems

Beyond their direct applications, nitropyrazoles are valuable intermediates in organic synthesis for the construction of more complex molecules. The reactivity of the pyrazole ring, influenced by the nitro substituent, allows for a variety of chemical transformations.

Simple mononitropyrazoles like 3-nitropyrazole and 4-nitropyrazole serve as starting materials for polynitrated energetic compounds. For example, 3-nitropyrazole can be further nitrated to produce 3,4-dinitropyrazole (DNP). The N-H bond on the pyrazole ring is relatively active and provides a site for functionalization, such as the introduction of alkyl, aryl, or other energetic moieties.

Furthermore, the nitro group itself can be a site of reaction. In polynitrated pyrazoles, one nitro group can often be selectively displaced by various nucleophiles (such as amines, thiols, or azoles) in nucleophilic aromatic substitution reactions. This reactivity allows for the synthesis of a wide array of functionalized pyrazoles, which can be precursors to pharmaceuticals, agrochemicals, or other advanced materials. For instance, 4-Chloro-3,5-dinitropyrazole is a useful intermediate that readily reacts with nucleophiles to create diverse 3,5-dinitropyrazole derivatives. This strategic functionalization is key to building complex heterocyclic systems with tailored properties.

Emerging Research Directions and Future Challenges for 1 4 Methylbenzyl 4 Nitro 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives, including 1-(4-methylbenzyl)-4-nitro-1H-pyrazole, has traditionally relied on methods that often involve harsh conditions and environmentally hazardous reagents. benthamdirect.com Consequently, a major thrust in current research is the development of green and sustainable synthetic protocols. benthamdirect.comnih.gov These modern approaches prioritize efficiency, high yields, operational simplicity, and atom economy while minimizing environmental impact. nih.gov

Key strategies in the sustainable synthesis of pyrazole scaffolds include:

Microwave and Ultrasound-Assisted Techniques: These methods can accelerate reaction rates, often leading to higher yields in shorter timeframes. benthamdirect.compharmacognosyjournal.net

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with water or ionic liquids, and employing recyclable or nano-catalysts, significantly reduces the environmental footprint of the synthesis. benthamdirect.comnih.govpharmacognosyjournal.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing waste and energy consumption. nih.govacs.org

Solvent-Free Reactions: Conducting reactions without a solvent medium, where possible, represents an ideal green chemistry approach. benthamdirect.com

A common foundational step for creating derivatives like this compound is the synthesis of the 4-nitropyrazole core. guidechem.com One-pot methods are being developed for this purpose, using pyrazole as a starting material and a nitrating agent mixture of fuming nitric and sulfuric acids. guidechem.com Subsequent N-alkylation, for instance with 4-methylbenzyl chloride, would yield the final product. A novel approach for similar N1 alkyl-substituted pyrazoles involves a Mitsunobu reaction on 4-nitropyrazole with the corresponding alcohol, followed by hydrogenation to reduce the nitro group. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives
ParameterConventional MethodsGreen/Sustainable Methods
SolventsOften hazardous organic solventsWater, ionic liquids, or solvent-free conditions benthamdirect.comnih.gov
CatalystsHomogeneous catalysts, often difficult to recoverHeterogeneous, recyclable, or nano-catalysts pharmacognosyjournal.net
Energy SourceConventional heatingMicrowave irradiation, sonication benthamdirect.compharmacognosyjournal.net
EfficiencyOften multi-step, generating significant wasteHigh-yielding, atom-economical, often one-pot or multicomponent reactions nih.govacs.org
Reaction ConditionsHarsh (e.g., high temperatures, strong acids) guidechem.comMilder reaction conditions

The challenge lies in adapting these green principles to the specific synthesis of this compound, ensuring both high purity and yield while maintaining sustainability.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways (in vitro)

The pyrazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic actions. frontiersin.orgnih.gov Derivatives of pyrazole have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. acs.orgfrontiersin.orgnih.gov The nitro group and the benzyl (B1604629) substituent on the this compound molecule are expected to significantly influence its interactions with biological targets.

In vitro studies are crucial for identifying new biological targets and elucidating the mechanistic pathways of this compound. Current research on related pyrazole derivatives suggests several potential areas of investigation:

Anticancer Activity: Many pyrazole derivatives are evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A-549 (lung cancer). nih.govekb.egnih.gov Research indicates that some pyrazoles can inhibit tubulin polymerization or specific kinases involved in cancer progression. nih.gov For example, certain N-morpholine derivatives of pyrazole have shown potent activity against MCF-7 and K562 (leukemia) cell lines, with IC50 values in the low micromolar range. researchgate.net

Enzyme Inhibition: Pyrazoles are known to inhibit various enzymes. For instance, they have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. frontiersin.org Other potential targets could include carbonic anhydrases or protein kinases, which are implicated in numerous diseases. nih.gov

Antimicrobial and Antiparasitic Properties: The broad biological activity of pyrazoles extends to antimicrobial and antifungal effects. acs.orgnih.gov The specific activity of this compound against various strains of bacteria, fungi, and parasites like Leishmania or Plasmodium remains a fertile ground for discovery.

Future in vitro studies will likely involve high-throughput screening against diverse panels of cell lines and enzymes to uncover novel therapeutic applications. Mechanistic studies, such as DNA binding assays, cell cycle analysis, and kinase inhibition profiling, will be essential to understand how the compound exerts its biological effects at a molecular level. nih.gov

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activities of new molecules. frontiersin.org For this compound, these approaches can accelerate the discovery process, reduce costs, and provide deep insights into its structure-activity relationships (SAR).

Key computational techniques being applied include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme's active site. ijpbs.comekb.eg Docking studies can help identify potential biological targets for this compound and explain its binding mechanism. For example, docking has been used to study the interaction of pyrazole derivatives with targets like epidermal growth factor receptor (EGFR) tyrosine kinase, a key protein in cancer. researchgate.netekb.eg

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogs. mdpi.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of a molecule, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO). nih.gov This information helps in predicting the molecule's reactivity and interaction with biological receptors. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This early-stage assessment helps in identifying molecules with favorable drug-like properties.

By integrating these computational methods, researchers can create virtual libraries of derivatives based on the this compound scaffold. nih.gov These virtual compounds can be screened for potential activity and favorable ADMET profiles, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov This synergy between computational prediction and experimental validation is a powerful strategy for accelerating the development of new therapeutic agents. nih.gov

Table 2: Application of Computational Methods in Pyrazole Derivative Research
Computational MethodPrimary ApplicationExample Insight for this compound
Molecular DockingPredicting binding mode and affinity to biological targets. ijpbs.comIdentifying potential kinase or enzyme targets and key binding interactions. researchgate.net
QSARPredicting biological activity based on chemical structure. mdpi.comGuiding the design of derivatives with enhanced potency.
DFTAnalyzing electronic structure and reactivity. nih.govUnderstanding how substituents influence electrophilic/nucleophilic interactions. nih.gov
ADMET PredictionAssessing drug-likeness and potential toxicity. nih.govFiltering out candidates with poor pharmacokinetic profiles early in development.

Integration of this compound into Multifunctional Molecular Architectures

A cutting-edge direction in chemical research is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single molecular architecture. nih.gov This approach aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced drug resistance, or novel therapeutic effects. nih.govresearchgate.net

The this compound scaffold is an attractive building block for such molecular hybrids due to the versatile chemistry of the pyrazole ring. beilstein-journals.org Researchers are exploring strategies to link this pyrazole unit to other heterocyclic systems or bioactive moieties.

Potential strategies and applications include:

Hybridization with other Heterocycles: The pyrazole ring can be linked to other important heterocycles like triazoles, tetrazoles, or pyrimidines. beilstein-journals.orgmdpi.com For instance, pyrazole-triazole hybrids have been investigated for antimicrobial and P2X7 antagonist activities. beilstein-journals.org Similarly, pyrazole-tetrazole hybrids are being explored for their biological and energetic properties. mdpi.comresearchgate.net

Development of Dual-Target Inhibitors: By combining the pyrazole scaffold with another pharmacophore known to inhibit a different target, researchers can design dual-target inhibitors. For example, pyrazole-diphenyl ether hybrids have been designed as potential dual inhibitors of the enzymes HPPD and PPO, which are targets for herbicides. acs.org

Modulators of Multidrug Resistance (MDR): Hybrid molecules based on pyrazole structures have been designed to modulate P-glycoprotein (P-gp), a protein involved in multidrug resistance in cancer cells. nih.gov

The synthesis of these complex hybrid molecules often involves techniques like "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific linking of different molecular fragments. beilstein-journals.org The primary challenge in this area is the rational design of the linker connecting the molecular components to ensure optimal interaction with both biological targets. Future research will focus on synthesizing and evaluating novel hybrid structures incorporating this compound to address complex diseases and overcome challenges like drug resistance.

Q & A

Q. What are the common synthetic routes for 1-(4-methylbenzyl)-4-nitro-1H-pyrazole?

The compound is synthesized via transition-metal-catalyzed C-H arylation. A representative method involves reacting this compound with aryl halides (e.g., 5-bromopyrimidine) using PdCl₂(PPh₃)₂ (0.05 mmol), CuI (1.2 mmol), and K₂CO₃ (1.3 mmol) in DMF at elevated temperatures, yielding products with ~78% efficiency . Optimizing catalyst ratios and solvent systems (e.g., DMF vs. THF) is critical for reproducibility.

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methylbenzyl and nitro groups). For example, the methylbenzyl protons appear as a doublet (δ ~7.20 ppm), and the pyrazole ring protons resonate as singlets (δ ~7.54 ppm) .
  • IR Spectroscopy : To identify nitro (ν ~1545 cm⁻¹) and C≡N (ν ~2231 cm⁻¹) stretches .
  • Mass Spectrometry (EI-MS) : For molecular ion confirmation (e.g., m/z 238 [M⁺]) .

Q. How is crystallographic analysis performed for structural validation?

Tools like SHELXL (for refinement) and SIR97 (for direct-method structure solving) are widely used. While no crystal structure of this compound is reported in the evidence, analogous pyrazole derivatives (e.g., ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate) are analyzed using these programs to determine bond lengths and angles .

Advanced Research Questions

Q. How can transition-metal catalysts be optimized in C-H arylation reactions involving this compound?

Catalyst systems like PdCl₂(PPh₃)₂/CuI in DMF are effective, but variables such as:

  • Catalyst loading : Lower Pd concentrations (0.05 mmol) reduce costs but may require longer reaction times.
  • Ligand effects : Bulky ligands (e.g., PPh₃) stabilize Pd intermediates, improving regioselectivity.
  • Additives : PivOH (0.3 mmol) enhances reaction efficiency by acting as a proton shuttle . A comparative study of Pd vs. Cu-free conditions could resolve competing pathway mechanisms.

Q. How does the nitro group influence reactivity in substitution or reduction reactions?

The nitro group is electron-withdrawing, activating the pyrazole ring for nucleophilic substitution. For example:

  • Reduction : Using H₂/Pd-C or NaBH₄ converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .
  • Substitution : In DMF with K₂CO₃, the nitro group can be displaced by arylboronic acids in Suzuki-Miyaura couplings . Computational studies (DFT) are recommended to predict regioselectivity in these reactions.

Q. How to resolve contradictions in reaction yields during scale-up?

Discrepancies in yields (e.g., 53% vs. 68% in one-pot vs. consecutive reactions ) may arise from:

  • Mass transfer limitations : Stirring efficiency and solvent volume adjustments.
  • Catalyst deactivation : Trace oxygen or moisture in larger batches.
  • Purification losses : Switching from column chromatography to recrystallization may improve recovery. Detailed kinetic profiling and in-situ monitoring (e.g., ReactIR) are advised for troubleshooting.

Q. What strategies are effective for functionalizing the pyrazole ring?

  • Azide-alkyne cycloaddition : As shown in , introducing an azide group enables click chemistry to form triazole hybrids.
  • Cross-coupling : Pd-mediated couplings with boronic acids or halides (e.g., 3-nitrophenyl bromide) extend the π-system .
  • Electrophilic substitution : Nitration or sulfonation at the 5-position of the pyrazole ring, guided by directing groups.

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Reactant of Route 1
Reactant of Route 1
1-(4-methylbenzyl)-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-methylbenzyl)-4-nitro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.